(E)-1-Fluoro-2-(2-methoxyvinyl)-3-methylbenzene
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Overview
Description
(E)-1-Fluoro-2-(2-methoxyvinyl)-3-methylbenzene is an organic compound characterized by the presence of a fluorine atom, a methoxyvinyl group, and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of (E)-1-Fluoro-2-(2-methoxyvinyl)-3-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-fluoro-3-methylbenzene and methoxyvinyl derivatives.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
(E)-1-Fluoro-2-(2-methoxyvinyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-1-Fluoro-2-(2-methoxyvinyl)-3-methylbenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, often involves this compound.
Industry: The compound’s unique properties make it useful in the development of materials with specific characteristics, such as polymers or coatings.
Mechanism of Action
The mechanism by which (E)-1-Fluoro-2-(2-methoxyvinyl)-3-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxyvinyl group may participate in various chemical reactions, influencing the compound’s overall activity. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
(E)-1-Fluoro-2-(2-methoxyvinyl)-3-methylbenzene can be compared with similar compounds such as:
1-Fluoro-3-[(E)-2-Methoxyvinyl]Benzene: This compound lacks the methyl group, which may affect its reactivity and applications.
(E)-4-Bromo-1-Methoxy-2-(2-Methoxyvinyl)Benzene: The presence of a bromine atom instead of fluorine can lead to different chemical properties and reactivity.
(E)-9-(2-Nitrovinyl)Anthracenes:
Properties
IUPAC Name |
1-fluoro-2-[(E)-2-methoxyethenyl]-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-8-4-3-5-10(11)9(8)6-7-12-2/h3-7H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRBLBJTPYDISK-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C=COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)F)/C=C/OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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